molecular formula C13H9ClN2OS B1349597 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 85811-56-9

7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1349597
CAS RN: 85811-56-9
M. Wt: 276.74 g/mol
InChI Key: HWABSWUKDMJGDF-UHFFFAOYSA-N
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Description

The compound “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular formula C7H5ClN2OS1. It is a derivative of the thiazolopyrimidinone class of compounds1.



Synthesis Analysis

The synthesis of thiazolopyrimidinone derivatives, including “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, often involves cyclization reactions of S-alkylated derivatives in concentrated H₂SO₄2. The reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine have also been investigated3.



Molecular Structure Analysis

The molecular structure of “7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the InChI code: InChI=1S/C7H5ClN2OS/c8-4-5-3-6 (11)10-1-2-12-7 (10)9-5/h1-3H,4H24. This indicates the presence of a chloromethyl group attached to a thiazolopyrimidinone ring4.



Chemical Reactions Analysis

The reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine have been studied3. The replacement of the chlorine atom in the chloromethyl group through the action of piperidine and morpholine was also investigated3.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.65 g/mol1. It has a topological polar surface area of 58 Ų, indicating its polarity1. The compound has a complexity of 321, as computed by Cactvs 3.4.8.181.


Scientific Research Applications

Synthesis and Derivative Formation

The compound 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one serves as a key intermediate in the synthesis of various bioactive thiazolopyrimidinones. Research demonstrates its utility in generating diverse derivatives under microwave irradiation, leading to compounds with potential biological activities. For instance, the cyclocondensation of 2-aminothiazole with ethyl 4-chloroacetoacetate yields this compound, which can then react with various anions to produce 6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-ones with potential bioactivity (Djekou et al., 2006).

Antibacterial and Antitubercular Activities

The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized from thiophene ring closure exhibit significant antibacterial and antitubercular activities. The synthesis begins with S-alkylated derivatives reacting with substituted phenacyl halides. Further modifications, including acylation and reduction, lead to compounds tested for their biological activities, with some showing promising results against bacterial and tubercular strains (Cai et al., 2016).

Structural and Supramolecular Analysis

Thiazolopyrimidines, including derivatives of the discussed compound, have been analyzed for their structural and supramolecular characteristics. Studies involving single-crystal X-ray diffraction and Hirshfeld surface analysis reveal insights into their conformational features and intermolecular interactions. These analyses are crucial for understanding the compound's behavior in solid-state and potential applications in material science and pharmaceuticals (Carmona-Vargas et al., 2019; Nagarajaiah & Begum, 2014).

properties

IUPAC Name

7-(chloromethyl)-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-7-10-6-12(17)16-11(8-18-13(16)15-10)9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABSWUKDMJGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368266
Record name 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS RN

85811-56-9
Record name 7-(Chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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